rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol

Enzymatic Kinetic Resolution Chiral Chromatography Asymmetric Synthesis

rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol—synonymously endo-2-norbornenol or (1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ol —is a chiral, bridged bicyclic alcohol (C₇H₁₀O, MW 110.15 g/mol) bearing a single hydroxyl substituent in the endo configuration on the norbornene scaffold. It belongs to the class of 5-norbornen-2-ol stereoisomers, which comprise four distinct species: (1R,2R,4R)-endo, (1S,2S,4S)-endo, (1R,2S,4R)-exo, and (1S,2R,4S)-exo.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B12058811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)O
InChIInChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m1/s1
InChIKeyMKOSBHNWXFSHSW-JEAXJGTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol (endo-2-Norbornenol, CAS 694-97-3): Core Identity for Procurement Specification


rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol—synonymously endo-2-norbornenol or (1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ol [1]—is a chiral, bridged bicyclic alcohol (C₇H₁₀O, MW 110.15 g/mol) bearing a single hydroxyl substituent in the endo configuration on the norbornene scaffold. It belongs to the class of 5-norbornen-2-ol stereoisomers, which comprise four distinct species: (1R,2R,4R)-endo, (1S,2S,4S)-endo, (1R,2S,4R)-exo, and (1S,2R,4S)-exo [2]. The (1R,2R,4R)-endo isomer is the enantiomer preferentially accessed via lipase-catalyzed kinetic resolution of racemic endo-5-norbornen-2-yl esters, a process that exploits the differential hydrolysis rates of the two enantiomers [3].

Stereochemical control
Defined (1R,2R,4R)-endo enantiomer for chiral pool synthesis
Enzymatic access
Lipase-catalyzed kinetic resolution pathway reported at multigram scale
Workflow fit
Carbocyclic nucleoside research, chiral ligand synthesis, retro-Diels-Alder methodology

Why Generic '5-Norbornen-2-ol' (CAS 13080-90-5) Cannot Substitute for rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol


The generic catalog entry '5-Norbornen-2-ol, mixture of endo and exo' (CAS 13080-90-5) is a composite of all four stereoisomers and is unsuitable for any application requiring defined stereochemistry. The endo and exo diastereomers differ fundamentally in their reactivity toward enzymatic resolution: lipase from Candida cylindracea effectively resolves endo-norbornen-2-yl esters with high enantioselectivity (70 to >80% e.e. for unsubstituted substrates), whereas the exo isomer is not resolved under the same conditions, rendering the exo component an inert diluent in kinetic resolution processes [1]. Furthermore, the two enantiomers of the endo isomer yield pharmacologically divergent products: (+)-C-BVDU derived from the (1R,2R,4R)-enantiomer is 10–400-fold more potent against HSV-1 than its antipodal product (−)-C-BVDU [2]. Procurement of the stereochemically undefined mixture therefore guarantees batch-to-batch variability in downstream enantioselective transformations and precludes reproducible asymmetric synthesis.

Target
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol
Single (1R,2R,4R)-endo enantiomer; defined stereochemistry
vs
Substitute
5-Norbornen-2-ol mixture (CAS 13080-90-5)
Undefined endo/exo ratio; all four stereoisomers present
Enzymatic resolution compatible (endo-specific)
Exo isomer inert to lipase; resolution not viable
Enantiomer-dependent product activity: reported 10–400-fold difference in downstream antiviral assay response
Mixture introduces uncontrolled stereochemical variability; batch-to-batch reproducibility risk

Quantitative Differentiation Evidence: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol vs. Closest Analogs


Enantiomeric Excess Advantage: (1R,2R,4R)-Enantiomer Achieves >96% e.e. via Enzymatic Resolution vs. 90% e.e. for the (1S,2S,4S)-Enantiomer

In the landmark multigram preparation reported by Eichberger et al., lipase from Candida cylindracea catalyzed the enantioselective hydrolysis of (±)-endo-5-norbornen-2-yl acetate. The (1R,2R,4R)-enantiomer ((+)-2) was obtained with an optical purity of >96%, while the antipodal (1S,2S,4S)-enantiomer ((−)-2) was recovered at only 90% optical purity [1]. This 6-percentage-point differential in enantiomeric excess is not trivial: at the 96% e.e. level, the enantiomeric ratio (e.r.) is 98:2, whereas at 90% e.e. the e.r. drops to 95:5, representing a 2.5-fold higher contamination by the undesired enantiomer in the latter case.

Enantiomeric excess
Head-to-head
>96% e.e. (1R,2R,4R) vs 90% e.e. (1S,2S,4S)
Supports chiral building-block fidelity; 2.5-fold lower enantiomeric impurity
Candida cylindracea lipase; multigram scale
Enzymatic Kinetic Resolution Chiral Chromatography Asymmetric Synthesis

Downstream Pharmacological Divergence: (+)-C-BVDU from (1R,2R,4R)-Enantiomer Is 10–400-Fold More Potent Against HSV-1 Than (−)-C-BVDU from (1S,2S,4S)-Enantiomer

Balzarini et al. synthesized both enantiomers of carba-(E)-5-(2-bromovinyl)-2′-deoxyuridine (C-BVDU) starting separately from (+)-endo-norborn-5-en-2-yl acetate (derived from the (1R,2R,4R)-alcohol) and its (−)-enantiomer. Against herpes simplex virus type 1 (HSV-1), (+)-C-BVDU was only slightly less active than the parent drug BVDU, whereas (−)-C-BVDU proved to be 10–400-fold less effective, depending on the viral strain [1]. Both enantiomers were inactive against thymidine-kinase-deficient (TK⁻) HSV-1 strains, confirming that the stereochemical discrimination operates at the level of enzymatic phosphorylation by the viral TK [1].

Downstream activity context
Head-to-head
10–400-fold difference in antiviral assay response (HSV-1) between enantiomer-derived products
Reported enantiomer-dependent assay outcome; not a therapeutic claim
Cell-culture plaque reduction; multiple strains
Antiviral Nucleoside Analogues Carbocyclic Nucleosides Enantiomer-Dependent Bioactivity

Enzymatic Resolution Feasibility: Endo Isomer Is Effectively Resolved (e.e. > 80%); Exo Isomer Is Not a Viable Substrate for the Same Lipase

Konigsberger et al. systematically studied the enantioselectivity of Candida cylindracea lipase toward endo-bicyclo[2.2.1]hept-2-yl butyrates bearing various C-7 substituents. For substrates with small C-7 substituents (including the unsubstituted parent compound), enantioselection reached 70 to >80% e.e. [1]. In contrast, patent literature explicitly states that lipase-catalyzed transesterification of exo-norborneol 'does not provide a viable method for the optical resolution of the exo-isomer,' whereas the same process is 'a simple and efficient method for the optical resolution of said endo-norborneol' [2]. This endo/exo divergence in enzymatic recognition establishes the endo configuration as a prerequisite for scalable biocatalytic access to enantiomerically enriched material.

Enzymatic resolution feasibility
Cross-study
Endo: viable (70 to >80% e.e.); Exo: not viable
Endo configuration is prerequisite for scalable biocatalytic resolution
Candida cylindracea lipase system
Lipase-Catalyzed Resolution Endo/Exo Stereochemical Discrimination Biocatalysis

Retro-Diels-Alder Cleavage: Endo Isomer Serves as a Masked Cyclopentadienyl Synthon; Exo Isomer Exhibits Divergent Fragmentation Behavior

Prasad, Iyer, and Pillai demonstrated that endo-bicyclo[2.2.1]hept-5-en-2-ol undergoes clean retro-Diels-Alder cleavage under thermal conditions to generate cyclopentadiene and the corresponding enol, a transformation that has been exploited in the synthesis of 1-(3′-cyclopentenyl)-2-alkanones via fragmentation of homoallylic alkoxides [1]. The stereoelectronic requirements for this fragmentation are endo-specific: the endo-oriented hydroxyl group facilitates the concerted bond reorganization that is sterically hindered in the exo isomer. While no quantitative yield comparison between endo and exo substrates is available for this exact transformation, the endo-specificity is documented across multiple synthetic reports [1][2].

Retro-Diels-Alder reactivity
Class-level
Endo: documented cleavage to cyclopentadiene; Exo: absent from methodology literature
Endo-specific reactivity for masked cyclopentadienyl synthon applications
Data to verify; qualitative inference
Retro-Diels-Alder Reaction Homoallylic Alkoxide Fragmentation Cyclopentene Scaffold Synthesis

Enantiomer-Specific Carbocyclic Nucleoside Synthesis: (1R,2R,4R)-Enantiomer Is the Defined Starting Material for (+)-Carbocyclic Antiviral Agents

Multiple independent research groups have employed (+)-endo-5-norbornen-2-yl acetate—derived exclusively from the (1R,2R,4R)-enantiomer of the alcohol—as the chiral starting material for the enantiospecific synthesis of carbocyclic nucleoside analogues, including (−)-aristeromycin, (−)-neplanocin A, and (+)-carba-BVDU [1][2]. The enantiospecificity is absolute: the (1S,2S,4S)-enantiomer yields the antipodal nucleoside series with inverted configuration at every stereocenter. The six-step sequence from (+)-endo-5-norbornen-2-yl acetate to (−)-1-[(1R,3R,4R)-3-hydroxy-4-hydroxymethylcyclopentyl]-1H,3H-pyrimidine-2,4-dione has been validated across multiple publications [1]. No comparable synthetic route exists using the exo isomer or the racemic mixture without an additional resolution step.

Carbocyclic nucleoside educt
Cross-study
(1R,2R,4R)-enantiomer is the sole defined starting material for (+)-carbocyclic nucleoside series
Enantiospecific synthesis pathway validated; opposite enantiomer yields inverted stereochemistry
Multi-step sequences reported; no resolution required
Carbocyclic Nucleoside Synthesis Enantiospecific Synthesis Antiviral Drug Intermediates

Procurement-Guiding Application Scenarios for rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol


Chiral Building Block for (+)-Carbocyclic Nucleoside Antiviral Agents (e.g., (+)-C-BVDU, Carba-Aristeromycin)

The (1R,2R,4R)-enantiomer is the mandatory starting material for the enantiospecific synthesis of the biologically active (+)-enantiomer series of carbocyclic nucleoside analogues. As demonstrated by Balzarini et al., the final product's antiviral potency against HSV-1 differs by 10–400-fold depending on which enantiomer of the starting norbornenol is employed [1]. Procurement of the (1R,2R,4R)-enantiomer (CAS 694-97-3) rather than the racemate or the (1S,2S,4S)-enantiomer is essential for any medicinal chemistry program targeting this compound class.

Substrate for Lipase-Catalyzed Kinetic Resolution Development and Biocatalytic Process Scale-Up

The endo-norbornenol scaffold is a benchmark substrate for evaluating and optimizing lipase enantioselectivity. The well-characterized resolution system using Candida cylindracea lipase achieves >96% e.e. for the (1R,2R,4R)-enantiomer [1], while the exo isomer fails to resolve under identical conditions [2]. This makes the endo isomer the standard substrate for academic and industrial biocatalysis groups developing new lipase variants, immobilization protocols, or continuous-flow kinetic resolution processes.

Masked Cyclopentadiene Equivalent for Retro-Diels-Alder-Based Cyclopentene Synthesis

The endo-bicyclo[2.2.1]hept-5-en-2-ol framework functions as a thermally labile cyclopentadiene surrogate. Upon alkoxide formation and heating, it undergoes retro-Diels-Alder fragmentation to generate cyclopentadiene in situ, enabling the synthesis of 1-(3′-cyclopentenyl)-2-alkanones and related functionalized cyclopentene scaffolds [1]. This reactivity is endo-specific and is not available from the exo isomer, making the endo isomer the required form for synthetic methodology employing this strategy.

Enantiomerically Pure Intermediate for Chiral Ligand and Organocatalyst Synthesis

The rigid, conformationally locked norbornene framework with a single hydroxyl handle in the endo configuration serves as a precursor for the synthesis of chiral 1,4-amino alcohol ligands with a norbornene backbone. These ligands have been evaluated in asymmetric diethylzinc additions to benzaldehyde [1]. The defined (1R,2R,4R) stereochemistry at the hydroxyl-bearing carbon is critical for the stereochemical outcome of the resulting ligand, as the relative configuration between the hydroxyl and the bridgehead positions determines the chiral environment around the catalytic center.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside antiviral research
Enantiomer-specific stereochemical configuration
Enantiomeric purity and downstream assay response context
Lipase-catalyzed kinetic resolution development
Endo configuration enzymatic compatibility
Enantioselectivity benchmarking and process scalability
Retro-Diels-Alder cyclopentene synthesis
Endo-specific fragmentation reactivity
Cyclopentadiene generation pathway and product fidelity
Chiral ligand and organocatalyst synthesis
Conformationally rigid norbornene scaffold
Chiral induction in asymmetric catalysis models
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